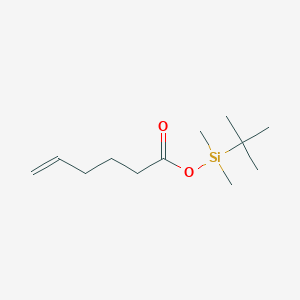
tert-Butyl(dimethyl)silyl hex-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(dimethyl)silyl hex-5-enoate is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a hex-5-enoate moiety. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(dimethyl)silyl hex-5-enoate typically involves the reaction of tert-butyl(dimethyl)silyl chloride with hex-5-enoic acid in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The tert-butyl(dimethyl)silyl group acts as a protecting group for the hydroxyl functionality, making it a valuable intermediate in organic synthesis .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl(dimethyl)silyl hex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl ethers.
Reduction: Reduction reactions can convert the hex-5-enoate moiety to different functional groups.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silyl ethers, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
tert-Butyl(dimethyl)silyl hex-5-enoate has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and carboxylic acids in organic synthesis.
Biology: The compound is employed in the synthesis of biologically active molecules and natural products.
Medicine: It serves as an intermediate in the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl(dimethyl)silyl hex-5-enoate involves the formation of a stable silyl ether linkage. The tert-butyl(dimethyl)silyl group protects the hydroxyl functionality by forming a strong Si-O bond, which is resistant to hydrolysis under basic conditions. The compound can be deprotected under acidic conditions or by using fluoride ions, which cleave the Si-O bond .
Comparaison Avec Des Composés Similaires
tert-Butyldimethylsilyl chloride: Used as a silylating agent for the protection of hydroxyl groups.
tert-Butyldimethylsilanol: Employed in the synthesis of enol silyl ethers.
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in the total synthesis of natural products
Uniqueness: tert-Butyl(dimethyl)silyl hex-5-enoate is unique due to its combination of a silyl protecting group with an unsaturated ester moiety. This dual functionality allows for versatile applications in organic synthesis, making it a valuable compound for researchers and industrial chemists.
Propriétés
Numéro CAS |
139461-36-2 |
|---|---|
Formule moléculaire |
C12H24O2Si |
Poids moléculaire |
228.40 g/mol |
Nom IUPAC |
[tert-butyl(dimethyl)silyl] hex-5-enoate |
InChI |
InChI=1S/C12H24O2Si/c1-7-8-9-10-11(13)14-15(5,6)12(2,3)4/h7H,1,8-10H2,2-6H3 |
Clé InChI |
QPWRXWKYDXJECY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(=O)CCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


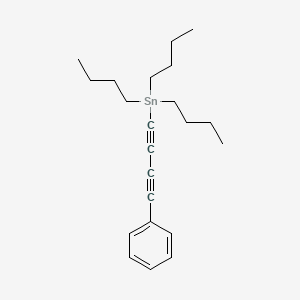
![N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide](/img/structure/B14278285.png)
![2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14278291.png)
![2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane](/img/structure/B14278296.png)
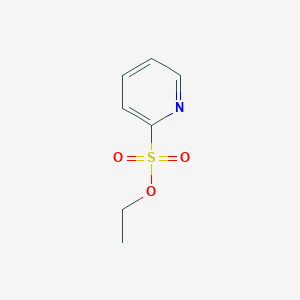
![2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14278308.png)

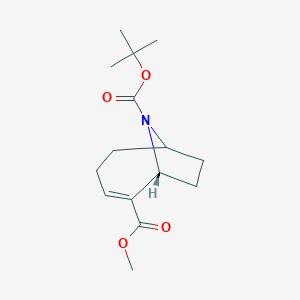
![Dibutylbis[(thiophene-2-carbonyl)oxy]stannane](/img/structure/B14278331.png)

![(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane](/img/structure/B14278335.png)
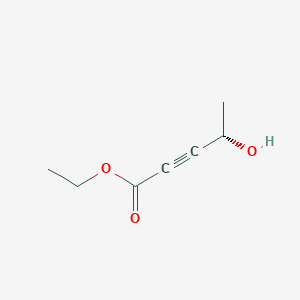
![2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol](/img/structure/B14278352.png)
![3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol](/img/structure/B14278353.png)
